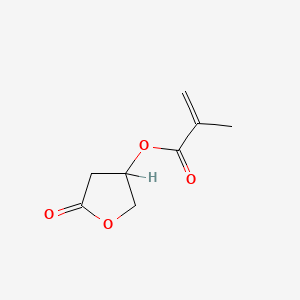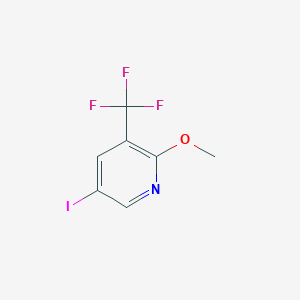
ピレン-4,5,9,10-テトラオン
概要
説明
4,5,9,10-Pyrenetetrone is an organic compound with the molecular formula C₁₆H₆O₄. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four carbonyl groups at the 4, 5, 9, and 10 positions of the pyrene ring system. This compound is known for its unique electronic properties and has been studied for various applications in materials science and electrochemistry .
科学的研究の応用
4,5,9,10-Pyrenetetrone has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of advanced materials, including covalent organic frameworks (COFs) and conjugated polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
Target of Action
The primary target of 4,5,9,10-Pyrenetetrone is the electrode material in secondary batteries . This compound, with its four carbonyl functional groups, exhibits excellent electrochemical performance .
Mode of Action
4,5,9,10-Pyrenetetrone interacts with its targets by forming polymers, immobilizing with carbon nanomaterials, changing polarity to form salts, and optimizing electrolytes . This interaction results in a high theoretical specific capacity, high redox potential, and the high utility of active sites .
Biochemical Pathways
The action of 4,5,9,10-Pyrenetetrone affects the electrochemical pathways in secondary batteries . The reversible transformation of the redox-active carbonyl groups of 4,5,9,10-Pyrenetetrone rationalizes an overall 4 e−/4 Li+ redox process per 4,5,9,10-Pyrenetetrone unit . This accounts for its superior performance as a Li-ion battery electrode .
Pharmacokinetics
Its high theoretical specific capacity and redox potential suggest that it has a high bioavailability in the context of its use in batteries .
Result of Action
The molecular and cellular effects of 4,5,9,10-Pyrenetetrone’s action result in high performance in secondary batteries . For example, a composite of 4,5,9,10-Pyrenetetrone and carbon nanotubes achieved a capacity of up to 280 mAh g−1 at a current density of 200 mA g−1 .
Action Environment
Environmental factors such as temperature and the presence of other materials can influence the action, efficacy, and stability of 4,5,9,10-Pyrenetetrone . For instance, the performance of 4,5,9,10-Pyrenetetrone can be enhanced when it is combined with carbon nanomaterials .
生化学分析
Biochemical Properties
4,5,9,10-Pyrenetetrone has been found to interact with various biomolecules. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) and carbon nanotube composites . These interactions alter the intramolecular electron distribution, which facilitates ionic diffusion .
Molecular Mechanism
The molecular mechanism of 4,5,9,10-Pyrenetetrone involves its redox-active carbonyl groups. In the context of energy storage, these groups contribute to its high theoretical capacity . The compound undergoes a reversible transformation during the discharge process of batteries .
Temporal Effects in Laboratory Settings
In laboratory settings, 4,5,9,10-Pyrenetetrone exhibits stability over time. For instance, a covalent organic framework based on this compound demonstrated a long lifetime of 1000 cycles without capacity loss at a certain current density .
準備方法
Synthetic Routes and Reaction Conditions
4,5,9,10-Pyrenetetrone can be synthesized through the oxidation of pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction typically proceeds as follows:
-
Oxidation with Potassium Permanganate
- Pyrene is dissolved in a suitable solvent such as acetone or dichloromethane.
- Potassium permanganate is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
- The reaction mixture is then filtered to remove manganese dioxide (MnO₂) byproduct, and the filtrate is concentrated to obtain 4,5,9,10-Pyrenetetrone.
-
Oxidation with Chromium Trioxide
- Pyrene is dissolved in glacial acetic acid.
- Chromium trioxide is added to the solution, and the mixture is heated under reflux conditions.
- After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 4,5,9,10-Pyrenetetrone follows similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4,5,9,10-Pyrenetetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming pyrene-4,5,9,10-tetraol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Higher oxidized pyrene derivatives.
Reduction: Pyrene-4,5,9,10-tetraol.
Substitution: Halogenated, nitrated, and sulfonated pyrene derivatives
類似化合物との比較
4,5,9,10-Pyrenetetrone can be compared with other similar compounds, such as:
Pyrene: The parent compound, which lacks the carbonyl groups and has different electronic properties.
Pyrene-4,5,9,10-tetraol: The reduced form of 4,5,9,10-Pyrenetetrone, with hydroxyl groups instead of carbonyl groups.
Naphthalene-1,4,5,8-tetrone: Another polycyclic aromatic compound with a similar structure but different ring system.
The uniqueness of 4,5,9,10-Pyrenetetrone lies in its specific arrangement of carbonyl groups, which imparts distinct electronic and redox properties, making it suitable for specialized applications in materials science and electrochemistry .
特性
IUPAC Name |
pyrene-4,5,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOWPCGHLYSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458809 | |
| Record name | 4,5,9,10-Pyrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14727-71-0 | |
| Record name | 4,5,9,10-Pyrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,5,9,10-pyrenetetrone a promising candidate for metal-free photocatalytic CO2 reduction?
A1: 4,5,9,10-Pyrenetetrone (PT) exhibits several characteristics that make it attractive for this application:
- Metal-Free Nature: Traditional photocatalytic systems often rely on expensive and potentially toxic metals. PT offers a more environmentally friendly alternative. []
- Non-Sacrificial Conditions: PT can catalyze CO2 reduction using only water and ambient conditions, without requiring sacrificial electron donors, simplifying the reaction process and potentially reducing costs. []
- High Selectivity and Activity: PT demonstrates high selectivity towards methane (CH4) production, with up to 90% electronic selectivity, and exhibits superior activity compared to other reported metal-free photocatalysts. []
- Production of Separable Byproducts: The reaction generates hydrogen peroxide (H2O2) as a byproduct, which is easily separable from methane, further simplifying product purification. []
Q2: How does 4,5,9,10-pyrenetetrone facilitate CO2 reduction at the molecular level?
A2: The research highlights a multi-step mechanism involving:
- CO2 Activation: Upon excitation, PT forms a long-lived oxygen-centered radical, which acts as an active site for CO2 adsorption and activation. []
- Stabilized Intermediate: The activated CO2 reacts with PT to form a stable cyclic carbonate intermediate. The lower formation energy of this intermediate is crucial for driving the reaction towards CH4 production. []
- Selective Reduction: The cyclic carbonate intermediate undergoes further reduction steps, facilitated by PT, to ultimately yield CH4 and H2O2 as products. []
Q3: What are the potential advantages of using 4,5,9,10-pyrenetetrone for photocatalytic CO2 reduction compared to existing methods?
A3: This research suggests several potential benefits:
- Sustainability: The use of a metal-free catalyst and operation under non-sacrificial, ambient conditions offer a more sustainable approach to CO2 reduction. []
- Cost-Effectiveness: Eliminating the need for expensive metal catalysts and sacrificial agents could lead to reduced operational costs. []
- Simplified Product Separation: Generating easily separable CH4 and H2O2 simplifies product purification and avoids the challenges associated with separating CH4 from O2 in other methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1589017.png)




![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)






